molecular formula C10H19NO3 B3378509 tert-butyl N-(2-methyl-3-oxobutan-2-yl)carbamate CAS No. 1429182-36-4

tert-butyl N-(2-methyl-3-oxobutan-2-yl)carbamate

Cat. No.: B3378509
CAS No.: 1429182-36-4
M. Wt: 201.26 g/mol
InChI Key: DILZCRKRYCQDAC-UHFFFAOYSA-N
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Description

tert-Butyl N-(2-methyl-3-oxobutan-2-yl)carbamate: is an organic compound with the molecular formula C10H19NO3. It is a carbamate derivative, which means it contains a carbamate group (-NHCOO-) attached to a tert-butyl group and a 2-methyl-3-oxobutan-2-yl group. This compound is often used in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-methyl-3-oxobutan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable ketone or aldehyde under controlled conditions. One common method is the reaction of tert-butyl carbamate with 2-methyl-3-oxobutan-2-one in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(2-methyl-3-oxobutan-2-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: tert-Butyl N-(2-methyl-3-oxobutan-2-yl)carbamate is used as a building block in organic synthesis. It can be used to introduce the carbamate group into complex molecules, which can then be further modified to create a wide range of chemical compounds .

Biology: In biological research, this compound can be used as a protecting group for amines. Protecting groups are essential in multi-step synthesis processes to prevent unwanted reactions at specific functional groups .

Medicine: It can be used to synthesize intermediates for pharmaceuticals, particularly those that require carbamate functionalities .

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, polymers, and other specialty chemicals. Its stability and reactivity make it a valuable intermediate in various manufacturing processes .

Mechanism of Action

The mechanism of action of tert-butyl N-(2-methyl-3-oxobutan-2-yl)carbamate involves its ability to act as a nucleophile or electrophile in chemical reactions. The carbamate group can participate in nucleophilic substitution reactions, while the carbonyl group can undergo nucleophilic addition reactions. These properties make it a versatile compound in organic synthesis .

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-(2-methyl-3-oxobutan-2-yl)carbamate is unique due to the presence of the 2-methyl-3-oxobutan-2-yl group, which imparts specific reactivity and steric properties. This makes it particularly useful in applications where selective reactions are required .

Properties

IUPAC Name

tert-butyl N-(2-methyl-3-oxobutan-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-7(12)10(5,6)11-8(13)14-9(2,3)4/h1-6H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DILZCRKRYCQDAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C)(C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1429182-36-4
Record name tert-butyl N-(2-methyl-3-oxobutan-2-yl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of tert-butyl 1-(methoxy(methyl)amino)-2-methyl-1-oxopropan-2-ylcarbamate (4.26 g, 17.30 mmol) in THF (100 mL) at −70° C. was added drop wise methyl lithium (32.4 mL, 51.9 mmol). Cold bath was replaced with −40° C. bath and the reaction was stirred for 4 hours. Saturated NH4Cl solution (10 mL) was then added cautiously to quench the reaction. The reaction mixture was then allowed to warm to room temperature, and diluted with EtOAc (100 mL) and water (50 mL). The phases were separated and the aqueous layer was extracted with EtOAc (2×100 mL). The combined organics were then dried (Na2SO4) and concentrated under reduced pressure. The residue was purified via silica gel flash chromatography (10-50% EtOAc-Hexanes) to afford the desired product as a white solid (2.36 g). LCMS m/z 224.2 (M+Na)+, Rt 0.7 min.
Quantity
4.26 g
Type
reactant
Reaction Step One
Quantity
32.4 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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